[(5-Bromo-2-chlorophenyl)methyl](propan-2-yl)amine

Medicinal Chemistry SGLT2 Inhibitor Synthesis Halogenated Building Blocks

This versatile small molecule scaffold features the essential 5-bromo-2-chloro substitution and N-isopropyl group required for synthesizing the empagliflozin (Jardiance®) intermediate (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran. Its high LogP (3.6005) and 98% purity ensure efficient extraction and minimize side reactions in subsequent palladium-catalyzed cross-coupling steps. Direct replacement with primary amine or N-methyl analogs is precluded due to divergent reactivity and steric demands. Ideal as a reference standard for HPLC/LC-MS method development in SGLT2 inhibitor programs.

Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
CAS No. 1096875-97-6
Cat. No. B7870176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Bromo-2-chlorophenyl)methyl](propan-2-yl)amine
CAS1096875-97-6
Molecular FormulaC10H13BrClN
Molecular Weight262.57 g/mol
Structural Identifiers
SMILESCC(C)NCC1=C(C=CC(=C1)Br)Cl
InChIInChI=1S/C10H13BrClN/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3
InChIKeyFBKKLBHNXSFAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(5-Bromo-2-chlorophenyl)methyl](propan-2-yl)amine (CAS 1096875-97-6): A Strategic Benzylamine Scaffold for SGLT2 Inhibitor Development and Halogenated Building Block Procurement


[(5-Bromo-2-chlorophenyl)methyl](propan-2-yl)amine, also known as N-(5-bromo-2-chlorobenzyl)propan-2-amine , is a halogenated aromatic secondary amine featuring a 5-bromo-2-chloro substitution pattern on the phenyl ring and an isopropyl group attached to the benzylamine nitrogen . With a molecular weight of 262.57 g/mol and the molecular formula C10H13BrClN , this compound serves as a versatile small molecule scaffold and key intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, particularly empagliflozin [1].

Why N-Alkyl Chain Length and Halogen Positioning Dictate [(5-Bromo-2-chlorophenyl)methyl](propan-2-yl)amine's Utility in Multi-Step SGLT2 Syntheses


Direct substitution with structurally similar halogenated benzylamines—such as the primary amine (5-bromo-2-chlorophenyl)methanamine (CAS 1096296-85-3) or the N-methyl analog (CAS 1096875-96-5)—is precluded in SGLT2 inhibitor synthetic routes due to divergent reactivity profiles and steric demands . The isopropyl group on the target compound provides a specific steric environment and electronic influence on the nitrogen atom, which is essential for achieving the required regioselectivity in subsequent alkylation, coupling, or reduction steps [1][2]. The precise 5-bromo-2-chloro substitution pattern is also critical; alternative halogenation patterns (e.g., 4-bromo-2-chloro or 3-bromo-5-chloro) would lead to distinct intermediates that fail to converge on the target SGLT2 pharmacophore [3]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence: How [(5-Bromo-2-chlorophenyl)methyl](propan-2-yl)amine Compares to Closest Analogs


N-Isopropyl Substitution Confers Distinct Molecular Weight and Lipophilicity (LogP) Versus Primary Amine and N-Methyl Analogs

The target compound possesses a molecular weight of 262.57 g/mol and a predicted LogP of 3.6005 . This represents a significant increase in both mass and lipophilicity relative to the primary amine comparator (5-bromo-2-chlorophenyl)methanamine (MW 220.5 g/mol, predicted LogP 3.2615) [1]. The higher LogP value for the N-isopropyl derivative indicates enhanced partitioning into organic phases, which is crucial for its role as an intermediate in multi-step syntheses requiring non-aqueous reaction conditions .

Medicinal Chemistry SGLT2 Inhibitor Synthesis Halogenated Building Blocks

Commercial Purity Specifications: Consistent 98% Purity Grade Differentiates from Primary Amine Analogs with Lower Typical Purity (97%)

The target compound is consistently supplied at a purity of 98% by reputable vendors . In contrast, the primary amine analog (5-bromo-2-chlorophenyl)methanamine (CAS 1096296-85-3) is more commonly available at 97% purity . While a 1% difference may appear marginal, it represents a relative impurity reduction of 33% (from 3% to 2% total impurities), which can be critical in multi-step syntheses where byproducts accumulate and compromise final active pharmaceutical ingredient (API) purity [1].

Chemical Procurement Quality Control Intermediate Purity

Synthetic Pathway Specificity: Direct Intermediate in High-Yield Empagliflozin Synthesis Routes as Documented in Patent Literature

Patents explicitly identify compounds containing the 5-bromo-2-chloro-N-isopropylbenzylamine moiety as key intermediates in optimized empagliflozin synthetic routes [1][2]. For instance, WO2023005587A1 describes the synthesis of (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, a crucial intermediate, which is derived from a precursor bearing the 5-bromo-2-chloro substitution pattern [3]. While the target compound itself may not be the final intermediate, its structural features are essential for accessing the necessary intermediates. The N-isopropyl group provides the correct steric and electronic properties for subsequent coupling reactions with glucopyranoside derivatives [4].

SGLT2 Inhibitor Empagliflozin Synthesis Process Chemistry

Rotatable Bond Count: Increased Conformational Flexibility (3 Rotatable Bonds) vs. Primary Amine Analog (1 Rotatable Bond) Impacts Molecular Recognition

The target compound possesses 3 rotatable bonds , compared to only 1 rotatable bond for the primary amine analog (5-bromo-2-chlorophenyl)methanamine [1]. This difference arises from the presence of the N-isopropyl group, which introduces two additional degrees of rotational freedom. While this is a calculated property, it has implications for the compound's conformational ensemble and its ability to adopt specific binding poses or orientations in subsequent reactions .

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

High-Value Application Scenarios for [(5-Bromo-2-chlorophenyl)methyl](propan-2-yl)amine in Pharmaceutical R&D and Industrial Synthesis


Synthesis of Empagliflozin Key Intermediates via Alkylation and Coupling Reactions

This compound's 5-bromo-2-chloro substitution pattern and N-isopropyl group are directly aligned with the requirements for synthesizing (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, a pivotal intermediate in the production of empagliflozin (Jardiance®) [1]. The compound's higher LogP (3.6005) facilitates efficient extraction and purification during the multi-step sequence .

Building Block for Diversified Halogenated Benzylamine Libraries in Medicinal Chemistry

The presence of both bromine and chlorine substituents, combined with a secondary amine, allows for sequential functionalization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. Its 98% purity minimizes side reactions, enabling the generation of high-quality screening libraries for target validation and lead optimization in projects targeting SGLT2 or other transporters [2].

Reference Standard for Analytical Method Development and Impurity Profiling

Given its role as an intermediate in SGLT2 inhibitor synthesis, this compound can serve as a critical reference standard for developing and validating HPLC, LC-MS, and GC methods [1]. Its distinct molecular weight (262.57 g/mol) and chromatographic properties allow it to be used as a marker for monitoring reaction progress and quantifying related impurities in the final API [2].

Process Chemistry Optimization: Evaluating Steric Effects of N-Isopropyl Group

The N-isopropyl group introduces specific steric hindrance that can be leveraged to control regioselectivity in subsequent reactions [1]. Researchers can compare the performance of this compound against its N-methyl or primary amine analogs to fine-tune reaction conditions (e.g., solvent, temperature, catalyst loading) and maximize yield in the synthesis of complex SGLT2 inhibitor scaffolds .

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